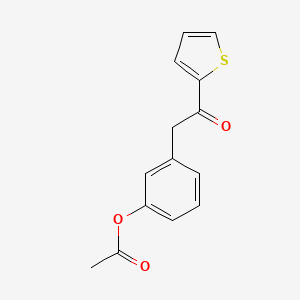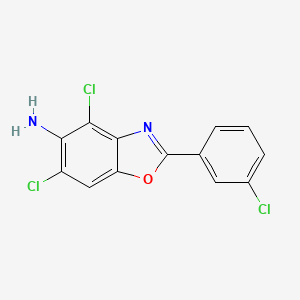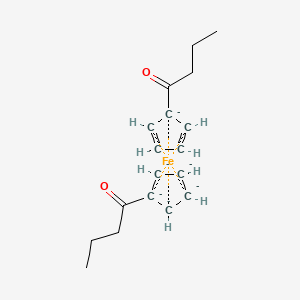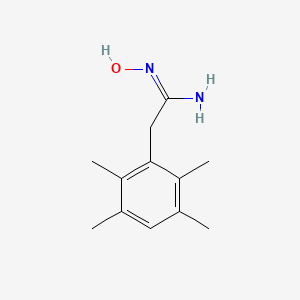
p-sec-Butylphenyl glycidylether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-sec-Butylphenyl glycidylether is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a glycidyl group attached to a phenyl ring, which is further substituted with a sec-butyl group. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-sec-Butylphenyl glycidylether typically involves the reaction of p-sec-butylphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced technologies and equipment ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
p-sec-Butylphenyl glycidylether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-sec-Butylphenyl glycidylether has a wide range of applications in scientific research, including:
Chemistry: Used as a reactive diluent in epoxy resin formulations, improving the mechanical properties and reducing viscosity.
Biology: Employed in the synthesis of bioactive molecules and as a cross-linking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.
Wirkmechanismus
The mechanism of action of p-sec-Butylphenyl glycidylether involves its ability to react with various nucleophiles, forming stable covalent bonds. This reactivity is attributed to the presence of the glycidyl group, which is highly electrophilic. The compound can interact with molecular targets such as proteins and nucleic acids, leading to cross-linking and modification of their structures and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-tert-Butylphenyl glycidylether
- n-Butyl glycidyl ether
- Phenyl glycidyl ether
Uniqueness
p-sec-Butylphenyl glycidylether is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as p-tert-Butylphenyl glycidylether and n-Butyl glycidyl ether. Additionally, its specific structure allows for unique applications in various industrial and research settings.
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-(4-butan-2-ylphenoxy)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C16H16O2/c1-3-11(2)12-7-9-13(10-8-12)17-14-5-4-6-15-16(14)18-15/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
KADHVJOHAMUGGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OC2=CC=CC3=C2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-chloroethyl)-[[4-(2-methylpropoxy)-3-nitrophenyl]methyl]azaniumchloride](/img/structure/B13792244.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)



![6-(4-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13792310.png)

![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)

